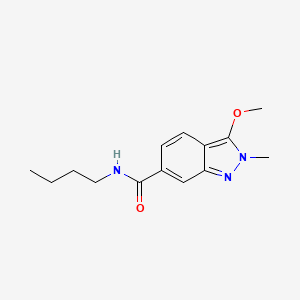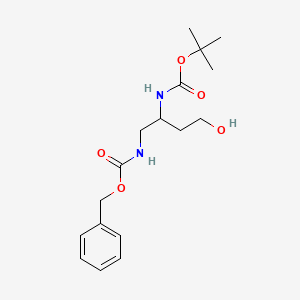
2-Bromo-4,5-difluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-difluoropyrimidine: is a chemical compound with the molecular formula C₄HBrF₂N₂. It belongs to the class of pyrimidine derivatives and contains bromine and fluorine atoms. The compound’s systematic name is 5-Bromo-2,4-difluoropyrimidine. Its chemical structure consists of a pyrimidine ring with bromine and two fluorine substituents. The melting point of this compound is around 74-80°C .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Bromo-4,5-difluoropyrimidine. One common method involves the bromination of 2,4-difluoropyrimidine using a brominating agent. The reaction proceeds as follows:
2,4-difluoropyrimidine+Br2→this compound
Industrial Production:: While specific industrial production methods are proprietary, manufacturers typically optimize the synthetic route for large-scale production. These processes involve efficient bromination and purification steps.
Analyse Chemischer Reaktionen
Reactivity:: 2-Bromo-4,5-difluoropyrimidine can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: Reduction of the pyrimidine ring may occur under appropriate conditions.
Other Transformations: Depending on the reaction conditions, it may undergo other transformations.
Brominating Agents: Br₂ or NBS (N-bromosuccinimide)
Reduction Conditions: Catalytic hydrogenation or metal hydrides (e.g., LiAlH₄)
Other Reagents: Various nucleophiles and bases
Major Products:: The major products formed during these reactions include different derivatives of this compound, such as substituted pyrimidines or reduced forms.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-difluoropyrimidine finds applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the development of agrochemicals, pharmaceuticals, and materials.
Wirkmechanismus
The exact mechanism by which 2-Bromo-4,5-difluoropyrimidine exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to biological responses.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C4HBrF2N2 |
|---|---|
Molekulargewicht |
194.96 g/mol |
IUPAC-Name |
2-bromo-4,5-difluoropyrimidine |
InChI |
InChI=1S/C4HBrF2N2/c5-4-8-1-2(6)3(7)9-4/h1H |
InChI-Schlüssel |
LDUJBKUDEUWUJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


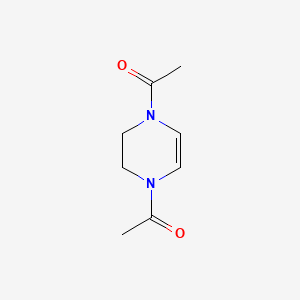
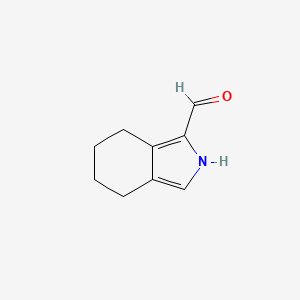

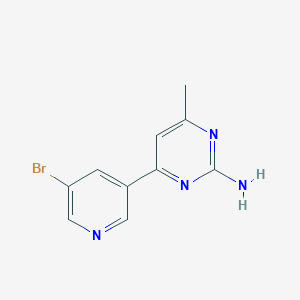
![N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13101917.png)
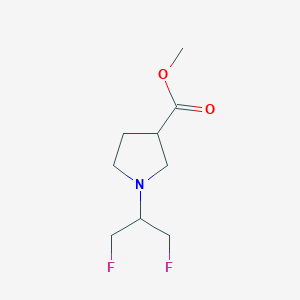
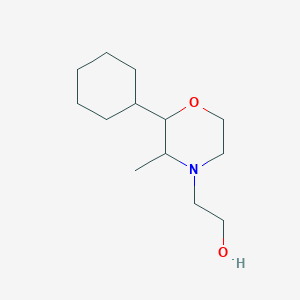
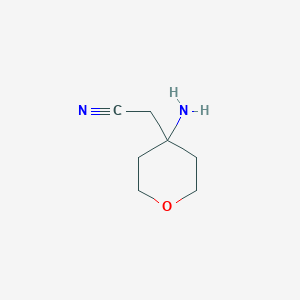
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
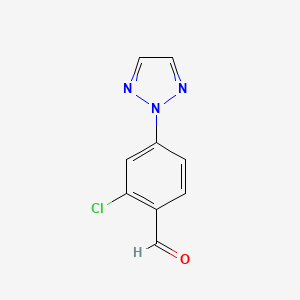
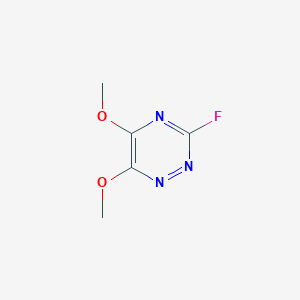
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
